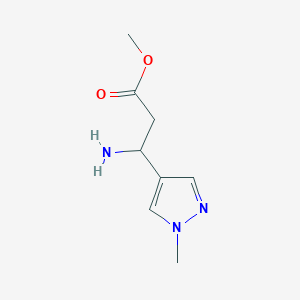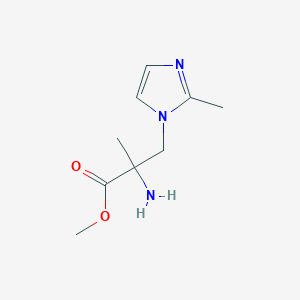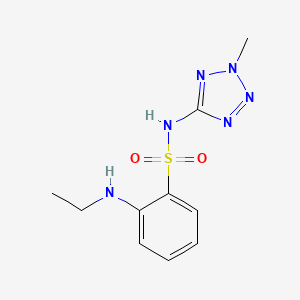
(E)-1-(2-Bromovinyl)-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Bromovinyl)-4-isopropylbenzene is an organic compound characterized by the presence of a bromovinyl group attached to a benzene ring substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Bromovinyl)-4-isopropylbenzene typically involves the bromination of a suitable precursor. One common method is the addition of bromine to an alkyne, followed by a stereoselective reduction to obtain the (E)-isomer. The reaction conditions often include the use of solvents such as acetone, chloroform, or methanol, and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-Bromovinyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated ketones or aldehydes.
Reduction: Reduction reactions can convert the bromovinyl group to a vinyl or ethyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: Sodium hydroxide (NaOH), ammonia (NH3), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-Bromovinyl)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (E)-1-(2-Bromovinyl)-4-isopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromovinyl group can participate in electrophilic addition reactions, while the isopropyl group may influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-Bromo-2-(2-bromovinyl)benzene
- (E)-5-(2-Bromovinyl)-2’-deoxyuridine
- (E)-2-Bromovinyl)benzene
Uniqueness
(E)-1-(2-Bromovinyl)-4-isopropylbenzene is unique due to the presence of both a bromovinyl and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H13Br |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
1-[(E)-2-bromoethenyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-9H,1-2H3/b8-7+ |
InChI-Schlüssel |
PTXGFGZKPGBHFX-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=C/Br |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



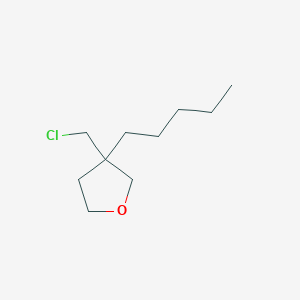
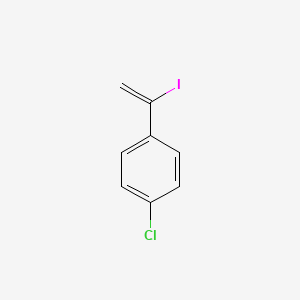
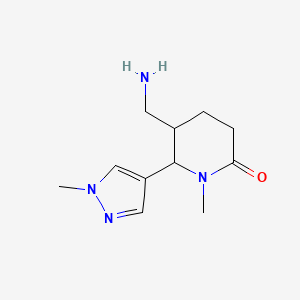
![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
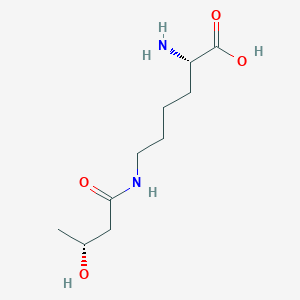

![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)

